molecular formula C₄H₉NO₄S₂ B1139959 (R)-2-Amino-2-carboxyethylmethanethiosulfonate CAS No. 351422-29-2

(R)-2-Amino-2-carboxyethylmethanethiosulfonate

Cat. No.: B1139959
CAS No.: 351422-29-2
M. Wt: 199.25
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Description

®-2-Amino-2-carboxyethylmethanethiosulfonate is a chemical compound that features both amino and carboxyl functional groups, along with a methanethiosulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-carboxyethylmethanethiosulfonate typically involves the reaction of ®-2-amino-2-carboxyethylmethanethiol with a sulfonating agent. One common method is to react ®-2-amino-2-carboxyethylmethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-2-Amino-2-carboxyethylmethanethiosulfonate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-carboxyethylmethanethiosulfonate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonate group can be reduced to a thiol group.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino or carboxyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino or carboxyl derivatives.

Scientific Research Applications

®-2-Amino-2-carboxyethylmethanethiosulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-carboxyethylmethanethiosulfonate involves its interaction with biological molecules through its functional groups. The amino and carboxyl groups can form hydrogen bonds and ionic interactions, while the methanethiosulfonate moiety can participate in redox reactions. These interactions can affect the structure and function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-carboxyethylmethanethiol: Lacks the sulfonate group but has similar amino and carboxyl functionalities.

    ®-2-Amino-2-carboxyethylsulfonic acid: Contains a sulfonic acid group instead of a methanethiosulfonate moiety.

    ®-2-Amino-2-carboxyethylmethanesulfonate: Similar structure but with a methanesulfonate group.

Uniqueness

®-2-Amino-2-carboxyethylmethanethiosulfonate is unique due to the presence of the methanethiosulfonate group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo redox reactions and form disulfide bonds makes it particularly valuable in biochemical studies and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S2/c1-11(8,9)10-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGAHEAQVIFZHB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308037
Record name S-(Methylsulfonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351422-29-2
Record name S-(Methylsulfonyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351422-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(Methylsulfonyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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